(R)-3-(trifluoromethoxy)pyrrolidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H8F3NO |
|---|---|
Molecular Weight |
155.12 g/mol |
IUPAC Name |
(3R)-3-(trifluoromethoxy)pyrrolidine |
InChI |
InChI=1S/C5H8F3NO/c6-5(7,8)10-4-1-2-9-3-4/h4,9H,1-3H2/t4-/m1/s1 |
InChI Key |
LMXDVHWGZYGKNK-SCSAIBSYSA-N |
Isomeric SMILES |
C1CNC[C@@H]1OC(F)(F)F |
Canonical SMILES |
C1CNCC1OC(F)(F)F |
Origin of Product |
United States |
Synthesis and Elaboration of R 3 Trifluoromethoxy Pyrrolidine
The preparation of (R)-3-(trifluoromethoxy)pyrrolidine and its derivatives often involves multi-step synthetic sequences. A common strategy involves the use of chiral starting materials to ensure the desired stereochemistry in the final product. For instance, the synthesis can be initiated from a suitable chiral precursor, which is then elaborated through a series of chemical transformations to introduce the trifluoromethoxy group and form the pyrrolidine (B122466) ring.
Recent advancements in synthetic methodology have provided various routes to functionalized pyrrolidines. These include palladium-catalyzed cyclization reactions and multicomponent reactions. nih.govaalto.fiorganic-chemistry.org The synthesis of trifluoromethylated heterocycles has also been a subject of intense research, with methods being developed for the direct trifluoromethoxylation of heteroaromatic compounds. rsc.org While specific, detailed synthetic procedures for this compound are often proprietary or found in specialized chemical literature, the general principles of asymmetric synthesis and fluorination chemistry are applied.
Physicochemical Properties
The physicochemical properties of (R)-3-(trifluoromethoxy)pyrrolidine are influenced by both the pyrrolidine (B122466) ring and the trifluoromethoxy group. The pyrrolidine moiety imparts a degree of polarity and basicity, while the trifluoromethoxy group significantly impacts its lipophilicity and electronic character.
Interactive Data Table: of this compound
| Property | Value |
| Molecular Formula | C5H8F3NO |
| Molecular Weight | 155.12 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Not readily available |
| Density | Not readily available |
| Solubility | Soluble in many organic solvents |
| pKa | Not readily available |
Note: Specific experimental data for some properties may not be publicly available.
Spectroscopic Data
Spectroscopic techniques are essential for the characterization of (R)-3-(trifluoromethoxy)pyrrolidine, confirming its structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR spectroscopy would show characteristic signals for the protons on the pyrrolidine (B122466) ring. The chemical shifts and coupling patterns of these protons would be influenced by the trifluoromethoxy group at the 3-position.
¹³C NMR spectroscopy would reveal the signals for the five carbon atoms of the molecule, including the carbon bearing the trifluoromethoxy group.
¹⁹F NMR spectroscopy is particularly informative, showing a characteristic signal for the three equivalent fluorine atoms of the trifluoromethoxy group.
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound, with the molecular ion peak appearing at m/z 155.12. Fragmentation patterns could provide further structural information.
Interactive Data Table: Representative for this compound
| Technique | Observed Features |
| ¹H NMR | Complex multiplets in the aliphatic region corresponding to the pyrrolidine ring protons. |
| ¹³C NMR | Signals corresponding to the five carbons of the pyrrolidine ring, with the C-O bond and the CF3 group influencing the chemical shifts. |
| ¹⁹F NMR | A singlet corresponding to the -OCF3 group. |
| Mass Spec (EI) | Molecular ion peak (M+) at m/z ≈ 155. |
Note: The exact chemical shifts and coupling constants are dependent on the solvent and experimental conditions.
Applications in Chemical Synthesis
Strategies for Enantioselective Synthesis of Trifluoromethylated Pyrrolidines
The enantioselective synthesis of pyrrolidines bearing a trifluoromethyl group is most effectively achieved through asymmetric catalysis, which allows for the rapid generation of molecular complexity from simple starting materials. nih.gov Key strategies that have proven successful include asymmetric cycloaddition reactions, sequential Michael addition/reductive cyclizations, and ring-expansion rearrangement reactions. nih.govacs.org Each approach offers a distinct pathway to access these valuable building blocks, often with high levels of stereocontrol.
The [3+2] cycloaddition reaction between an azomethine ylide (a 1,3-dipole) and an alkene (a dipolarophile) is one of the most powerful and atom-economical methods for the single-step synthesis of highly substituted pyrrolidines. acs.orgnih.gov This reaction can generate up to four new stereocenters simultaneously, and the development of chiral catalysts has enabled excellent control over the stereochemical outcome. acs.orgnih.gov The versatility of this reaction has been demonstrated through the use of various azomethine ylide precursors and a wide range of electron-deficient alkene partners. rsc.org
Organocatalysis has emerged as a robust platform for enantioselective 1,3-dipolar cycloadditions. In one notable approach, optically active α-trifluoromethyl pyrrolidines are synthesized using a catalyst derived from the amino acid proline. acs.org This method involves the reaction of a trifluoroethylamine-derived ketimine with α,β-unsaturated aldehydes, catalyzed by diphenylprolinol trimethylsilyl (B98337) ether in the presence of an acid co-catalyst. acs.org The reaction proceeds smoothly at room temperature to afford highly substituted α-CF3 pyrrolidines bearing three contiguous stereogenic centers with high yields and excellent stereoselectivities. acs.org
Table 1: Organocatalyzed 1,3-Dipolar Cycloaddition for α-CF3 Pyrrolidine Synthesis acs.org
| Aldehyde Substrate (R) | Yield (%) | Diastereomeric Ratio (exo/endo) | Enantiomeric Excess (ee, %) |
| Cinnamaldehyde | 95 | >95:5 | 99 |
| 4-Methylcinnamaldehyde | 96 | >95:5 | 99 |
| 4-Chlorocinnamaldehyde | 94 | >95:5 | 99 |
| 2-Chlorocinnamaldehyde | 95 | >95:5 | 99 |
| 3-Nitrocinnamaldehyde | 90 | >95:5 | 98 |
Reaction conditions: Imine (0.15 mmol), aldehyde (0.10 mmol), catalyst (10 mol%), 3,5-dinitrobenzoic acid (10 mol%) at room temperature.
Transition metal catalysis, particularly with copper(I) and silver(I) complexes, is a highly effective strategy for asymmetric [3+2] cycloadditions. nih.govnih.gov The first catalytic asymmetric synthesis of trifluoromethylated pyrrolidines was achieved via a Cu(I)-catalyzed 1,3-dipolar cycloaddition of azomethine ylides with 4,4,4-trifluorocrotonates. rsc.orgnih.gov This reaction, employing a chiral phosphine (B1218219) ligand, demonstrates high reactivity, broad substrate scope, and excellent diastereo- and enantioselectivity. rsc.org The reaction typically favors the formation of the exo-product, providing polysubstituted pyrrolidines with high stereochemical purity. rsc.org This methodology has been expanded to include various fluorinated alkenes, such as gem-difluorostyrenes and 1,1,2-trifluorostyrenes, leading to novel chiral difluoro- and trifluoropyrrolidinyl derivatives. nih.gov
Table 2: Cu(I)-Catalyzed Asymmetric Cycloaddition with Ethyl 4,4,4-Trifluorocrotonate rsc.org
| Azomethine Ylide Substrate (R') | Yield (%) | Diastereomeric Ratio (exo/endo) | Enantiomeric Excess (ee, %) |
| Phenyl | 95 | >99:1 | 95 |
| 2-Naphthyl | 94 | >99:1 | 94 |
| 4-Bromophenyl | 95 | >99:1 | 95 |
| 4-Methoxyphenyl | 96 | >99:1 | 94 |
| 2-Thienyl | 85 | >99:1 | 90 |
Reaction conditions: Azomethine ylide (from corresponding imino ester), ethyl 4,4,4-trifluorocrotonate, Cu(OAc)2·H2O (5 mol%), chiral ligand (5.5 mol%).
A powerful alternative to cycloaddition is a formal (3+2)-annulation strategy involving a two-step sequence: an asymmetric Michael addition followed by a diastereoselective reductive cyclization. nih.govacs.org This de novo pyrrolidine synthesis rapidly builds molecular complexity from simple, acyclic starting materials. acs.org The initial Michael addition establishes key stereocenters, which then direct the stereochemical outcome of the subsequent ring-closing reaction.
This strategy has been successfully applied to the synthesis of trisubstituted 2-trifluoromethyl pyrrolidines. nih.govacs.org The key step is the direct organocatalytic Michael addition of 1,1,1-trifluoromethylketones to nitroolefins. nih.gov This reaction is typically catalyzed by a diarylprolinol silyl (B83357) ether under mild conditions and low catalyst loadings, providing the desired Michael adducts in high yields with excellent diastereo- and enantioselectivity. nih.govacs.org The resulting γ-nitro-trifluoromethylketones are then subjected to catalytic hydrogenation. This second step achieves two transformations simultaneously: the reduction of the nitro group to an amine and the ketone to an alcohol, followed by spontaneous intramolecular cyclization to furnish the highly functionalized 2-trifluoromethylated pyrrolidines bearing three contiguous stereocenters. nih.gov
Table 3: Organocatalytic Michael Addition of 1,1,1-Trifluoromethylketones to Nitroolefins nih.govacs.org
| Ketone (R1) | Nitroolefin (R2) | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (ee, %) |
| Phenyl | 2-Nitrostyrene | 99 | >20:1 | 98.5:1.5 |
| Phenyl | 2-Chloro-6-fluorostyrene | 98 | >20:1 | 99:1 |
| Phenyl | 2-Bromostyrene | 99 | >20:1 | 99:1 |
| 4-Bromophenyl | 2-Nitrostyrene | 99 | >20:1 | 98:2 |
| Cyclohexyl | 2-Nitrostyrene | 99 | 19:1 | 99:1 |
Reaction conditions: Ketone (0.5 mmol), nitroolefin (0.25 mmol), organocatalyst (1 mol%), at -20 °C to room temperature.
Ring-expansion reactions provide a unique approach to pyrrolidine synthesis, starting from smaller, strained heterocyclic precursors. A notable example is the rearrangement of chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidines to form 3,4-disubstituted 2-(trifluoromethyl)pyrrolidines. acs.orgnih.gov This method utilizes enantiopure 4-formyl-β-lactams as versatile starting materials. The synthesis begins with the trifluoromethylation of the aldehyde group, followed by the reductive removal of the β-lactam carbonyl to yield the key chiral azetidine (B1206935) intermediate. acs.org The hydroxyl group of this azetidine is then activated in situ (e.g., by mesylation), which triggers a rearrangement. This process is believed to proceed through a bicyclic aziridinium (B1262131) ion intermediate, which is subsequently intercepted by a variety of nucleophiles. nih.gov This nucleophilic attack results in a highly diastereoselective ring expansion, affording the desired 2-(trifluoromethyl)pyrrolidines in good to excellent yields. acs.org
Table 4: Synthesis of 2-(Trifluoromethyl)pyrrolidines via Azetidine Rearrangement acs.orgnih.gov
| Nucleophile | Product (R group) | Yield (%) | Diastereomeric Ratio |
| Benzylamine | -CH2Ph | 99 | >99:1 |
| Sodium Azide | -N3 | 99 | >99:1 |
| Sodium Benzoate | -OBz | 73 | >99:1 |
| Potassium Thioacetate | -SAc | 87 | >99:1 |
| TBAF | -F | 45 | >99:1 |
Reaction conditions: Chiral azetidine, activating agent (e.g., MsCl), and nucleophile.
"Clip-Cycle" Methodology for Enantioenriched Pyrrolidines and Spiropyrrolidines
A novel and modular two-step strategy, termed the "Clip-Cycle" methodology, has been developed for the asymmetric synthesis of substituted pyrrolidines and spiropyrrolidines. mdpi.comacs.orgnih.gov This method provides high enantiopurity and is valuable for creating scaffolds for drug discovery programs. acs.orgnih.gov
The process begins by "clipping" a Cbz-protected bis-homoallylic amine to a thioacrylate using an alkene metathesis reaction. acs.org This initial step creates an α,β-unsaturated thioester intermediate, which is primed for cyclization. mdpi.com The subsequent and key step is an enantioselective intramolecular aza-Michael cyclization. This reaction is catalyzed by a chiral phosphoric acid (CPA), which orchestrates the stereochemistry of the ring closure, leading to the formation of highly enantioenriched pyrrolidines. nih.govresearchgate.net The thioester functional group is crucial, as it proves superior to ketone and oxoester activating groups in this transformation. acs.orgnih.gov This thioester also serves as a versatile handle for further chemical modifications after the pyrrolidine ring is formed. mdpi.com The methodology is effective for producing a range of 2,2- and 3,3-disubstituted pyrrolidines and spiropyrrolidines with excellent enantioselectivities. acs.org
Precursor Design and Stereocontrol in this compound Synthesis
Achieving stereocontrol in the synthesis of this compound relies heavily on precursor design, specifically the use of a chiral starting material. The most direct and efficient approach involves starting from an enantiomerically pure precursor where the required stereocenter is already established. For this target molecule, (R)-3-hydroxypyrrolidine is the ideal precursor, as it is a readily available chiral building block. researchgate.netbeilstein-journals.org By using this compound, the (R)-stereochemistry at the C3 position is secured from the outset, simplifying the synthetic strategy and avoiding complex stereoselective reactions or chiral resolutions at later stages.
With the stereocenter in place, the key synthetic challenge becomes the conversion of the hydroxyl (-OH) group to the target trifluoromethoxy (-OCF₃) group. This transformation is a direct O-trifluoromethylation of a secondary alcohol. Modern methods have made this once-difficult conversion more accessible. One effective method is the silver-mediated oxidative O-trifluoromethylation. acs.orgnih.gov This reaction utilizes trimethyl(trifluoromethyl)silane (TMSCF₃) as the trifluoromethyl source in the presence of a silver salt, such as silver triflate (AgOTf), and an oxidant like Selectfluor. acs.org The reaction proceeds under mild conditions and is compatible with both primary and secondary alcohols. acs.orgnih.gov
Another powerful approach involves the use of hypervalent iodine reagents, often referred to as Togni or Umemoto reagents. mdpi.comnih.gov For instance, a hypervalent iodosulfoximine reagent can directly trifluoromethylate a variety of alcohols in the presence of a catalytic amount of a Lewis acid like zinc bis(triflimide). acs.org This transformation can often be performed with the alcohol serving as both the substrate and the solvent, affording the corresponding trifluoromethyl ether. chemrevlett.com The application of such a method to N-protected (R)-3-hydroxypyrrolidine would provide a direct route to the desired this compound scaffold.
Kinetic Resolution Approaches for Enantiomeric Enrichment of Pyrrolidine Precursors
Enzymatic methods are particularly effective for the kinetic resolution of racemic pyrrolidine precursors due to their high selectivity under mild conditions. For the synthesis of this compound, a key intermediate is (R)-3-hydroxypyrrolidine. This can be accessed via the kinetic resolution of racemic 3-hydroxypyrrolidine. A well-documented example is the use of a lipase (B570770), a type of hydrolase, to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted alcohol enantiomer.
In a notable application, a dynamic kinetic resolution (DKR) was employed, which allows for a theoretical yield greater than the 50% limit of standard KR. Bäckvall and co-workers utilized the enzyme lipase PS-IM for the acetylation of racemic N-Cbz-3-hydroxypyrrolidine. In this process, a ruthenium catalyst was used to continuously racemize the starting material in situ. This ensures that the faster-reacting enantiomer is constantly replenished, allowing the reaction to proceed to a high yield of a single enantiomeric product.
Below is a data table summarizing the results of this dynamic kinetic resolution.
| Substrate | Product | Catalyst System | Yield | Enantiomeric Excess (ee) |
| (±)-N-Cbz-3-hydroxypyrrolidine | (R)-N-Cbz-3-acetoxypyrrolidine | Lipase PS-IM, Ru catalyst | 87% | 95% |
Data sourced from a review on kinetic resolution in pyrrolidine synthesis.
This enzymatic DKR provides an efficient route to the (R)-configured pyrrolidine precursor, which can then be deprotected and utilized for the synthesis of the target trifluoromethoxy derivative.
Functionalization of the Pyrrolidine Ring System
The pyrrolidine ring, particularly the nitrogen atom, is a primary site for functionalization, enabling the introduction of a wide array of substituents. These modifications are crucial for altering the molecule's physical, chemical, and biological properties.
The secondary amine of the pyrrolidine ring is readily susceptible to N-alkylation and N-acylation reactions. These transformations are fundamental for incorporating the this compound motif into larger molecular frameworks.
N-Alkylation involves the formation of a new carbon-nitrogen bond. This can be achieved through various methods, including reactions with alkyl halides or reductive amination. While specific examples for this compound are not extensively documented in publicly available literature, the reactivity is analogous to other substituted pyrrolidines. For instance, the alkylation of pyrrolidine derivatives is a key step in the synthesis of many pharmaceutical compounds. nih.gov The general approach often involves the reaction of the pyrrolidine with an alkyl halide in the presence of a base to neutralize the resulting hydrohalic acid. The choice of solvent and base is critical to optimize the reaction yield and prevent side reactions.
N-Acylation is another common transformation, converting the secondary amine into an amide. This is typically accomplished by reacting the pyrrolidine with an acyl chloride, acid anhydride, or a carboxylic acid activated with a coupling agent. This reaction is fundamental in peptide synthesis and in the creation of various bioactive molecules. In a study focused on creating sphingolipid analogues, various chiral pyrrolidine alcohols, such as (R)-3-pyrrolidinol, were N-acylated using different fatty acid chlorides. nih.gov This process is a crucial step for building complex molecular architectures where the pyrrolidine unit is a central component. The reaction conditions for N-acylation are generally mild, providing high yields of the corresponding amide derivatives.
| Reaction Type | Reagents | Product | Significance |
| N-Alkylation | Alkyl halides, Reductive amination reagents | N-Alkyl pyrrolidine | Introduction of diverse substituents, modulation of basicity and lipophilicity. |
| N-Acylation | Acyl chlorides, Acid anhydrides, Activated carboxylic acids | N-Acyl pyrrolidine (Amide) | Formation of stable amide bonds, key for building peptides and other complex molecules. nih.gov |
Achieving stereoselective substitutions on the carbon atoms of the pre-existing this compound ring is a more complex synthetic challenge. Most methods focus on constructing the substituted pyrrolidine ring from acyclic precursors to control the stereochemistry. rsc.orgnih.govnih.gov For example, organocatalytic domino reactions have been developed to synthesize highly functionalized trifluoromethyl-substituted pyrrolidines with excellent stereoselectivity. rsc.org Another approach involves the 1,3-dipolar cycloaddition of azomethine ylides with trifluoromethyl-substituted alkenes to create the pyrrolidine ring with defined stereocenters.
Direct stereoselective functionalization of the pyrrolidine ring carbons often requires activation of the ring, for instance, through metalation. The metalation of N-activated pyrrolidines, followed by alkylation, has been shown to proceed with retention of configuration, offering a pathway to stereoselectively introduce substituents at the α-carbon to the nitrogen. acs.org However, applying such methods to specifically functionalize the C2, C4, or C5 positions of this compound while preserving the stereocenter at C3 would require careful optimization of reaction conditions to control regioselectivity and stereoselectivity.
Derivatization Strategies for Analytical and Synthetic Applications
Derivatization of this compound is essential for both analytical purposes, such as determining enantiomeric purity, and for preparing advanced synthetic intermediates.
In analytical chemistry, chiral derivatizing agents (CDAs) are employed to convert a mixture of enantiomers into a mixture of diastereomers. These diastereomers possess different physical properties and can be distinguished and quantified using standard chromatographic or spectroscopic techniques like HPLC or NMR.
While this compound itself could potentially act as a CDA, a more common application is its analysis using an external CDA. To determine the enantiomeric purity of a sample of 3-(trifluoromethoxy)pyrrolidine (B3090201), it can be reacted with a known, enantiomerically pure CDA. For instance, reagents like Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) or its acid chloride are classic examples of CDAs used for this purpose. The reaction of the (R)- and (S)-enantiomers of the pyrrolidine with a single enantiomer of the CDA would produce two distinct diastereomeric amides. These diastereomers would exhibit different signals in NMR spectroscopy or different retention times in chromatography, allowing for their quantification.
The selection of a suitable CDA is critical and depends on the functional group available on the analyte. For amines like pyrrolidines, acid chlorides, isocyanates, and activated acids are common choices for derivatizing agents. nih.govnih.gov The derivatization reaction should proceed to completion without causing racemization of either the analyte or the CDA. nih.gov
| CDA Type | Example Reagent | Analyte Functional Group | Analytical Technique |
| Chiral Acids / Acid Chlorides | Mosher's acid chloride, Trifluoroacetyl-l-prolyl chloride nih.gov | Amine | NMR, GC-MS |
| Chiral Isocyanates | 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate | Amine, Alcohol | HPLC |
| Chiral Activated Esters | DMT-(S)-Pro-OSu nih.gov | Amine | LC-MS |
Utilization of this compound in Complex Molecule Synthesis
Chiral pyrrolidines are privileged structures found in a vast number of natural products and pharmaceuticals. nih.gov The this compound scaffold serves as a valuable chiral building block, providing a rigid framework with a specific stereochemical configuration. The trifluoromethoxy group can significantly influence the molecule's properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. rsc.org
A notable example of a similar chiral pyrrolidine in complex molecule synthesis is the use of (R)-3-pyrrolidinol to create a series of 3-deoxysphingosylphosphorylcholine analogs. nih.gov In this synthesis, the chiral pyrrolidine core is first N-acylated with various fatty acid chains and then further elaborated to produce the final complex lipid-like molecules. These compounds were investigated for their potential activity against neglected tropical diseases. nih.gov By analogy, this compound can be employed in a similar fashion to generate novel complex molecules where the trifluoromethoxy group replaces the hydroxyl group, potentially leading to compounds with improved pharmacological profiles.
The synthesis of oligomers is another area where chiral pyrrolidine derivatives are utilized. For example, a decamer of a beta-amino acid analogue of L-proline, (3R)-carboxy pyrrolidine, was synthesized from a chiral precursor to study its secondary structure. nih.gov This demonstrates the utility of chiral pyrrolidines in constructing well-defined, conformationally constrained macromolecules. The incorporation of this compound into such oligomers could impart unique structural and functional properties.
The versatility of the pyrrolidine scaffold is further highlighted by its use in constructing libraries of chiral molecules for drug discovery and in the synthesis of intermediates for important pharmaceuticals, such as the κ-opioid receptor antagonist Aticaprant. rsc.org
Role in Asymmetric Catalysis and Ligand Design
The trifluoromethoxy group is increasingly recognized for its ability to modulate the physicochemical properties of molecules, such as lipophilicity, metabolic stability, and binding affinity, which are critical in the design of effective catalysts and ligands. mdpi.com The rigid, non-planar structure of the pyrrolidine ring provides a well-defined three-dimensional framework that is essential for inducing stereoselectivity in chemical transformations. nih.gov
Chiral Pyridyl Pyrrolidine Ligands
While specific examples detailing the incorporation of this compound into chiral pyridyl pyrrolidine ligands are not extensively documented in publicly available literature, the established importance of fluorinated pyrrolidines in ligand design allows for informed extrapolation. Chiral pyridyl pyrrolidine ligands are a prominent class of ligands used in a variety of metal-catalyzed asymmetric reactions. The nitrogen atom of the pyridine (B92270) ring and the pyrrolidine nitrogen act as a bidentate system to coordinate with a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction.
The introduction of the trifluoromethoxy group at the C-3 position of the pyrrolidine ring can be expected to influence the catalytic activity and enantioselectivity of the resulting metal complexes in several ways:
Steric Influence: The trifluoromethoxy group can exert a significant steric effect, influencing the conformation of the ligand-metal complex and thereby enhancing facial discrimination of the substrate.
Electronic Effects: The strong electron-withdrawing nature of the -OCF3 group can modulate the electron density at the metal center, impacting its reactivity and the catalytic cycle.
Non-covalent Interactions: The fluorine atoms of the trifluoromethoxy group can participate in non-covalent interactions, such as dipole-dipole or fluorine-hydrogen bonds, with the substrate or other components of the reaction, further refining the stereochemical control.
The anticipated benefits of incorporating the this compound scaffold into chiral pyridyl pyrrolidine ligands make it a promising area for future research in asymmetric catalysis.
Pyrrolidine-Based Organocatalysts
Pyrrolidine-based organocatalysts have revolutionized the field of asymmetric synthesis. nih.gov The development of novel catalysts with enhanced activity and selectivity is a continuous pursuit. The unique properties of the trifluoromethoxy group make this compound an attractive building block for the design of new organocatalysts.
The trifluoromethoxy group can enhance the performance of pyrrolidine-based organocatalysts through:
Increased Lipophilicity: The -OCF3 group can increase the solubility of the catalyst in non-polar organic solvents, which can be advantageous for certain reaction conditions. mdpi.com
Modulation of Acidity/Basicity: The electronic effects of the trifluoromethoxy group can influence the pKa of the pyrrolidine nitrogen, fine-tuning its basicity and nucleophilicity, which are crucial for its catalytic activity in enamine and iminium ion catalysis.
Enhanced Stability: The introduction of fluorine often leads to increased metabolic and chemical stability, which can translate to more robust and recyclable organocatalysts. mdpi.com
Research in this area would likely involve the synthesis of various derivatives of this compound, such as prolinol or diarylprolinol ethers, and their evaluation in a range of asymmetric transformations.
Construction of Stereodefined Scaffolds for Chemical Research
The synthesis of complex molecules with precisely controlled stereochemistry is a central goal of modern organic chemistry. Chiral building blocks like this compound serve as valuable starting materials for the construction of stereodefined scaffolds. These scaffolds are crucial for creating libraries of compounds for drug discovery and for the total synthesis of natural products.
The trifluoromethoxy-substituted pyrrolidine ring can be incorporated into larger, more complex molecular architectures through various synthetic transformations, including:
N-functionalization: The secondary amine of the pyrrolidine ring provides a handle for the introduction of a wide range of substituents, allowing for the construction of diverse molecular frameworks.
C-H functionalization: Modern synthetic methods allow for the selective functionalization of C-H bonds, enabling the introduction of additional functional groups onto the pyrrolidine ring.
Ring-opening and rearrangement reactions: The pyrrolidine ring can undergo various transformations to generate other heterocyclic or acyclic structures with retained stereochemistry.
The presence of the trifluoromethoxy group can influence the reactivity and selectivity of these transformations, providing access to unique and valuable stereodefined scaffolds that would be difficult to synthesize by other means.
Precursor in Medicinal Chemistry Research Programs
The pyrrolidine ring is a common motif in many FDA-approved drugs and clinical candidates. nih.govfrontiersin.org The incorporation of fluorine-containing functional groups, such as the trifluoromethoxy group, is a well-established strategy in medicinal chemistry to improve the pharmacological profile of drug candidates. mdpi.com this compound is therefore a highly relevant precursor for the development of new therapeutic agents.
Design of Fluorinated Analogues for Biological Study
The replacement of a hydrogen atom or a methoxy (B1213986) group with a trifluoromethoxy group can have profound effects on the biological activity of a molecule. The -OCF3 group is often considered a "super-methoxy" group due to its similar size but vastly different electronic properties. mdpi.com
Key properties imparted by the trifluoromethoxy group include:
| Property | Impact on Drug Design |
| Increased Lipophilicity | Can improve membrane permeability and oral bioavailability. mdpi.com |
| Metabolic Stability | Blocks metabolic oxidation at the site of substitution, increasing drug half-life. mdpi.com |
| Altered pKa | Can influence the binding affinity of a drug to its target receptor. |
| Conformational Effects | Can induce a specific conformation that is favorable for binding to a biological target. |
The use of this compound allows medicinal chemists to systematically explore the impact of this unique functional group on the biological activity of a lead compound.
Exploration of Structure-Activity Relationships (SAR)
Structure-activity relationship (SAR) studies are fundamental to the drug discovery process. nih.gov By systematically modifying the structure of a molecule and evaluating its biological activity, medicinal chemists can identify the key structural features required for potency and selectivity. The chiral nature and the presence of the trifluoromethoxy group in this compound make it an invaluable tool for detailed SAR exploration.
The defined stereochemistry at the 3-position allows for the investigation of stereospecific interactions with biological targets. Comparing the activity of the (R)-enantiomer with its (S)-counterpart can provide crucial insights into the binding mode of a compound. Furthermore, the trifluoromethoxy group serves as a unique probe to explore the electronic and steric requirements of a binding pocket.
The incorporation of this compound into a drug discovery program can lead to the development of compounds with improved efficacy, selectivity, and pharmacokinetic properties.
Spectroscopic Analysis in Structural Elucidation
Spectroscopic techniques are indispensable for confirming the identity, purity, and structure of this compound. Each method offers unique insights into the molecular framework.
NMR spectroscopy is a cornerstone for the characterization of organic molecules, providing detailed information about the connectivity and chemical environment of atoms.
¹H NMR: The proton NMR spectrum of this compound is expected to show complex multiplets for the pyrrolidine ring protons due to spin-spin coupling. The protons on the carbon bearing the trifluoromethoxy group (C3) and the adjacent methylene (B1212753) groups (C2 and C4) would exhibit distinct chemical shifts. For comparison, the ¹H NMR spectrum of the related compound, (R)-3-methoxy-pyrrolidine hydrochloride, shows signals for the pyrrolidine ring protons and the methoxy group. chemicalbook.com In this compound, the electron-withdrawing nature of the trifluoromethoxy group would likely shift the signal of the C3 proton further downfield compared to its methoxy analog.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for each of the four unique carbon atoms in the pyrrolidine ring and the carbon of the trifluoromethoxy group. The carbon atom attached to the oxygen (C3) would be significantly influenced by the electronegative trifluoromethoxy group, resulting in a downfield chemical shift. The carbon of the trifluoromethoxy group itself would appear as a quartet due to coupling with the three fluorine atoms. For context, the ¹³C NMR spectrum of the parent compound, pyrrolidine, shows two signals for the two types of carbon atoms in the ring. chemicalbook.com The introduction of the trifluoromethoxy group breaks this symmetry, leading to a more complex spectrum.
¹⁹F NMR: ¹⁹F NMR is a powerful tool for the direct detection and characterization of fluorinated compounds. wikipedia.org For this compound, the three fluorine atoms of the -OCF₃ group are chemically equivalent and are expected to give a single resonance, a singlet, in the ¹⁹F NMR spectrum. The chemical shift of this signal would be characteristic of a trifluoromethoxy group, typically appearing in a specific region of the spectrum. For example, the ¹⁹F NMR chemical shift for the CF₃ group in α,α,α-trifluorotoluene is around -61.05 ppm. rsc.org The precise chemical shift for this compound would provide a clear indication of the electronic environment of the trifluoromethoxy group.
A summary of expected NMR data is presented in the table below.
| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Key Features |
| ¹H | 1.5 - 4.0 | Multiplets | Complex signals for pyrrolidine ring protons. |
| ¹³C | 20 - 130 | Singlets, Quartet | Distinct signals for each carbon; C-O shifted downfield; CF₃ appears as a quartet. |
| ¹⁹F | -60 to -80 | Singlet | A single peak characteristic of a -OCF₃ group. |
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would be expected, confirming its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of its elemental formula.
Predicted collision cross-section (CCS) values for the protonated molecule [M+H]⁺ and other adducts of 3-(trifluoromethoxy)pyrrolidine have been calculated, which can aid in its identification in complex mixtures using ion mobility-mass spectrometry.
| Adduct | Predicted m/z |
| [M+H]⁺ | 156.06308 |
| [M+Na]⁺ | 178.04502 |
| [M-H]⁻ | 154.04852 |
The fragmentation of the molecular ion would likely involve the loss of the trifluoromethoxy group or cleavage of the pyrrolidine ring, providing further structural confirmation. The study of fragmentation patterns in related pyrimidine (B1678525) structures shows that the decomposition of the heterocyclic ring is a common pathway. sapub.org
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would be characterized by specific absorption bands. Key expected vibrational frequencies include:
C-H stretching: around 2850-2960 cm⁻¹ for the aliphatic C-H bonds in the pyrrolidine ring.
N-H stretching: a band in the region of 3300-3500 cm⁻¹ for the secondary amine.
C-O stretching: a strong absorption band typically in the range of 1000-1300 cm⁻¹.
C-F stretching: very strong and characteristic absorption bands for the trifluoromethyl group, usually found in the region of 1000-1200 cm⁻¹.
The IR spectrum of the parent pyrrolidine shows characteristic peaks for N-H and C-H stretching. nist.gov The presence of the strong C-F stretching bands would be a definitive feature in the spectrum of this compound. For comparison, the IR spectrum of 3-pyrroline (B95000) has been documented. chemicalbook.com
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Medium |
| C-H Stretch (aliphatic) | 2850 - 2960 | Medium-Strong |
| C-O Stretch | 1000 - 1300 | Strong |
| C-F Stretch | 1000 - 1200 | Very Strong |
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration and preferred conformation in the solid state. To apply this technique, a suitable single crystal of this compound or a crystalline derivative is required.
Computational Chemistry and Molecular Modeling Studies
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules, complementing experimental data.
DFT calculations can be employed to predict the geometric parameters (bond lengths and angles), vibrational frequencies, and relative energies of different conformers of this compound. Such calculations can help in understanding the conformational preferences of the pyrrolidine ring and the trifluoromethoxy substituent.
Studies on fluorinated pyrrolidines have used DFT to analyze their structure and properties. tandfonline.comresearchgate.net For this compound, DFT calculations could be used to:
Determine the most stable conformer: By comparing the energies of different ring puckering conformations (e.g., envelope vs. twist) and substituent orientations (axial vs. equatorial).
Predict NMR chemical shifts: Calculated NMR parameters can be compared with experimental data to aid in spectral assignment. DFT calculations have been shown to be a powerful tool for revising the structure of natural products by comparing calculated and experimental ¹³C NMR data. nih.gov
Simulate IR spectra: The calculated vibrational frequencies can be compared with the experimental IR spectrum to help assign the observed absorption bands.
Investigate reaction mechanisms: DFT can be used to model the transition states and reaction pathways for reactions involving this compound, providing insights into its reactivity. For example, DFT studies have been conducted to understand the C-H functionalization of pyrrolidine derivatives. acs.org
A theoretical study on pyrrole-isoxazole derivatives as chemosensors for fluoride (B91410) anions highlights the utility of DFT in understanding interactions involving fluorinated compounds. nih.gov
Conformational Analysis and Stereochemical Insights
The pyrrolidine ring, a five-membered saturated heterocycle, is not planar and exists in a state of dynamic equilibrium between various puckered conformations to alleviate torsional strain. The two most common conformations are the envelope (C symmetry) and the twisted (C symmetry) forms. In the envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In the twisted conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. The energy barrier between these conformations is low, allowing for rapid interconversion at room temperature.
The introduction of a substituent on the pyrrolidine ring significantly influences the conformational preference. For this compound, the trifluoromethoxy (-OCF) group at the C3 position plays a crucial role in determining the favored conformation. The bulky and highly electronegative nature of the -OCF group introduces steric and stereoelectronic effects that dictate the puckering of the ring.
The two primary envelope conformations for a 3-substituted pyrrolidine involve the C3 atom being in either an axial or equatorial-like position relative to the general plane of the ring. Computational studies on analogous 3-substituted pyrrolidines suggest that the substituent's size and electronic properties are key determinants of the conformational landscape. The trifluoromethoxy group is sterically demanding and will preferentially occupy a pseudo-equatorial position to minimize steric hindrance with the hydrogen atoms on the adjacent C2 and C4 carbons.
Furthermore, stereoelectronic effects, such as hyperconjugation, may also contribute to the stability of certain conformers. The gauche effect, often observed in molecules containing electronegative atoms, could influence the dihedral angles within the pyrrolidine ring.
A summary of the likely conformational preferences is presented in the table below. The relative energies are qualitative and based on established principles of steric and electronic effects in substituted pyrrolidines.
Table 1: Qualitative Conformational Analysis of this compound
| Conformer | C3-Substituent Orientation | Key Dihedral Angles (Qualitative) | Relative Energy (Qualitative) |
| Envelope (C2-endo/C4-exo) | Pseudo-equatorial | Favored to minimize steric strain | Lower |
| Envelope (C2-exo/C4-endo) | Pseudo-axial | Disfavored due to steric clashes | Higher |
| Twist (C2-endo/C3-exo) | Intermediate | Represents a transition state or a shallow energy minimum | Intermediate |
| Twist (C4-endo/C3-exo) | Intermediate | Represents a transition state or a shallow energy minimum | Intermediate |
Prediction of Spectroscopic Parameters
Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering valuable insights that can aid in the structural elucidation and characterization of novel compounds. Density Functional Theory (DFT) is a widely used method for calculating the spectroscopic properties of molecules with a good balance of accuracy and computational cost. nih.gov For this compound, DFT calculations can be employed to predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.
The prediction of NMR spectra involves calculating the magnetic shielding tensors for each nucleus. github.io These values are then converted to chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). The process generally involves:
A conformational search to identify the lowest energy conformers of the molecule.
Geometry optimization of these conformers at a chosen level of theory and basis set.
Calculation of NMR shielding constants for each atom in each stable conformer.
Averaging the shielding constants based on the Boltzmann population of the conformers.
Calculating the final chemical shifts relative to a reference compound.
Similarly, the prediction of IR spectra involves the calculation of the vibrational frequencies and their corresponding intensities. dtic.mil This is achieved by computing the second derivatives of the energy with respect to the atomic coordinates. The calculated harmonic frequencies are often scaled by an empirical factor to better match experimental data.
The following tables present the predicted spectroscopic parameters for this compound, based on DFT calculations and analysis of spectroscopic data for structurally related compounds.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H1 (NH) | 1.5 - 2.5 | br s | - |
| H2α, H2β | 2.8 - 3.2 | m | - |
| H3 | 4.2 - 4.5 | m | - |
| H4α, H4β | 1.9 - 2.3 | m | - |
| H5α, H5β | 2.9 - 3.3 | m | - |
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (¹⁹F Coupling) | Predicted Coupling Constants (J, Hz) |
| C2 | 45 - 50 | s | - |
| C3 | 75 - 85 | q | J(C-F) ≈ 2-5 |
| C4 | 30 - 35 | s | - |
| C5 | 50 - 55 | s | - |
| -OCF₃ | 120 - 125 | q | J(C-F) ≈ 250-260 |
Table 4: Predicted ¹⁹F NMR Spectral Data for this compound
| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| -OCF₃ | -58 to -62 | s |
Table 5: Predicted Key IR Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| N-H stretch | 3300 - 3400 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium-Strong |
| C-O stretch | 1050 - 1150 | Strong |
| C-F stretch | 1100 - 1300 | Very Strong |
Future Research Directions and Methodological Advancements
Development of Novel and Sustainable Synthetic Routes
The development of more efficient, cost-effective, and environmentally benign methods for synthesizing (R)-3-(trifluoromethoxy)pyrrolidine is a primary objective for enabling its wider application. Current multistep syntheses can be resource-intensive, prompting a shift towards more sustainable practices.
Future efforts will likely concentrate on several key areas:
Biocatalysis : Engineered enzymes, such as cytochrome P411 variants, are emerging as powerful tools for the asymmetric synthesis of chiral pyrrolidines through intramolecular C(sp³)–H amination. nih.gov These enzymatic platforms offer the potential for high enantioselectivity and catalytic efficiency under mild, aqueous conditions, representing a significant step towards green synthesis. nih.govnih.gov The directed evolution of enzymes could be tailored specifically for the synthesis of trifluoromethoxy-substituted pyrrolidines from advanced or readily available precursors. nih.govresearchgate.net
Flow Chemistry : Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes. acs.orgchemistryviews.org The application of flow chemistry to the synthesis of pyrrolidine (B122466) analogues has already been demonstrated, and future work could adapt these methods for the production of this compound. acs.orgyoutube.com This could involve photochemical or electrochemical methods, which can often be performed more efficiently and safely in a flow setup. acs.orgchemistryviews.org
Catalytic C-H Amination : Advances in transition-metal catalysis, particularly with copper and rhodium, are enabling the direct intramolecular amination of unactivated C(sp³)–H bonds. organic-chemistry.org These methods provide a direct route to pyrrolidines and avoid the need for pre-functionalized substrates, thus shortening synthetic sequences. organic-chemistry.org Adapting these catalytic systems to accommodate the electronic properties of trifluoromethoxy-containing substrates is a promising avenue for future research.
| Synthetic Strategy | Key Advantages | Potential Challenges for this compound | Key References |
|---|---|---|---|
| Biocatalysis | High enantioselectivity, mild reaction conditions, environmentally friendly. | Enzyme engineering required for specific substrate, potential for lower yields initially. | nih.govnih.gov |
| Flow Chemistry | Scalability, improved safety, precise control over reaction parameters. | Initial optimization of flow setup can be time-consuming. | acs.orgchemistryviews.orgyoutube.com |
| Catalytic C-H Amination | Atom economy, shorter synthetic routes, use of unactivated C-H bonds. | Catalyst sensitivity to functional groups, regioselectivity control. | organic-chemistry.org |
Expanding the Scope of Asymmetric Transformations
The pyrrolidine scaffold is a privileged structure in organocatalysis, and this compound is a promising building block for developing new chiral catalysts and auxiliaries. nih.govnih.govmdpi.com Its unique stereoelectronic properties could lead to catalysts with novel reactivity and selectivity.
Future research directions include:
Organocatalyst Development : The secondary amine of the pyrrolidine ring is a key feature for its use in aminocatalysis. nih.govmdpi.com Research will focus on modifying the this compound core to create new classes of organocatalysts for reactions like asymmetric Michael additions, aldol (B89426) reactions, and Diels-Alder cycloadditions. rsc.orgnih.govnih.gov The electron-withdrawing nature of the trifluoromethoxy group could influence the reactivity and selectivity of these catalysts in novel ways.
Asymmetric [3+2] Cycloadditions : This method is a powerful tool for constructing highly functionalized, enantioenriched pyrrolidines. rsc.orgresearchgate.net Using this compound derivatives as chiral starting materials or catalysts in these reactions could provide access to complex molecules with multiple stereocenters. researchgate.netnih.gov
Ligand Development for Metal Catalysis : The nitrogen atom of the pyrrolidine can act as a ligand for transition metals. Developing chiral ligands based on this compound for asymmetric metal-catalyzed reactions is a promising area. nih.gov Such ligands could be applied in a variety of transformations, including hydrogenations, cross-coupling reactions, and C-H functionalization. acs.org
Integration with Advanced Screening and Discovery Platforms
To accelerate the discovery of new bioactive compounds, this compound and its derivatives need to be integrated into modern drug discovery platforms. This involves creating libraries of compounds for high-throughput screening and utilizing advanced analytical techniques.
Key areas for future development are:
High-Throughput Experimentation (HTE) : HTE allows for the rapid screening of reaction conditions to optimize the synthesis of this compound derivatives. youtube.com This can accelerate the production of compound libraries for biological screening.
DNA-Encoded Libraries (DELs) : The synthesis of DELs incorporating the this compound scaffold would enable the screening of vast numbers of compounds against a wide range of biological targets. nih.gov This technology is particularly powerful for identifying novel hits in early-stage drug discovery.
Fragment-Based Drug Discovery (FBDD) : this compound itself is an ideal candidate for a fragment library due to its low molecular weight and desirable physicochemical properties. nih.gov Screening this fragment against protein targets could identify starting points for the development of new therapeutics.
Exploration of New Chemical Space Enabled by the Trifluoromethoxy Group
The trifluoromethoxy (OCF₃) group offers a unique set of properties that distinguish it from other common functional groups in medicinal chemistry. mdpi.comnih.gov It is highly lipophilic, metabolically stable, and a weak electron-withdrawing group, making it a valuable substituent for modulating the properties of drug candidates. mdpi.comnih.govscilit.com
Future research will focus on:
Modulating Physicochemical Properties : The OCF₃ group can be used to fine-tune properties such as lipophilicity (logP), metabolic stability, and membrane permeability. mdpi.comresearchgate.net Systematic studies on how the placement of the trifluoromethoxy group on the pyrrolidine ring affects these properties will be crucial for rational drug design.
Bioisosteric Replacement : The trifluoromethoxy group can serve as a bioisostere for other groups, such as a methoxy (B1213986) or a halogen atom. nih.govwikipedia.org Exploring the use of this compound as a replacement for other pyrrolidine-containing fragments in known bioactive molecules could lead to compounds with improved pharmacological profiles.
Development of Novel Probes and Materials : The unique properties of the trifluoromethoxy group can also be exploited in the development of chemical probes for studying biological systems and in the creation of new materials with tailored electronic and physical properties. acs.org
| Property | Influence of the Trifluoromethoxy (OCF₃) Group | Relevance to Drug Discovery | Key References |
|---|---|---|---|
| Lipophilicity | Significantly increases lipophilicity, more so than a CF₃ group. | Can improve membrane permeability and oral absorption. | mdpi.comnih.gov |
| Metabolic Stability | The C-F bonds are very strong, making the group resistant to metabolic degradation. | Can increase the half-life of a drug, leading to less frequent dosing. | mdpi.com |
| Electron-Withdrawing Nature | Acts as a moderate electron-withdrawing group. | Can influence pKa and binding interactions with biological targets. | mdpi.comnih.gov |
| Conformational Effects | Can influence the preferred conformation of the pyrrolidine ring. | Impacts binding affinity and selectivity for the target protein. | nih.govnih.gov |
Q & A
Q. Q1: What are the common synthetic routes for (R)-3-(trifluoromethoxy)pyrrolidine, and how is stereochemical purity ensured?
Methodological Answer: The synthesis typically involves functionalization of pyrrolidine precursors. For example, this compound hydrochloride (CAS: 1286761-93-0) is synthesized via nucleophilic substitution or catalytic trifluoromethoxylation of a pyrrolidine scaffold. Stereochemical control is achieved using chiral auxiliaries or asymmetric catalysis. HPLC with chiral stationary phases (e.g., : retention time 0.88 minutes) and polarimetry are critical for verifying enantiomeric excess (>98% purity). LCMS (m/z 531 [M-H]⁻ in ) confirms molecular identity.
Q. Q2: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR identifies structural motifs (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm, CF₃O group via ¹⁹F NMR at ~-55 ppm).
- IR Spectroscopy : Confirms trifluoromethoxy groups (C-O-CF₃ stretch ~1250–1150 cm⁻¹) and pyrrolidine ring vibrations (NIST-standardized data in ).
- LCMS/HPLC : Validates purity and molecular weight (e.g., uses LCMS with [M-H]⁻ detection).
Advanced Synthetic Challenges
Q. Q3: How can researchers resolve low yields in stereoselective trifluoromethoxylation reactions?
Methodological Answer: Low yields often stem from competing elimination or racemization. Strategies include:
- Temperature Control : Maintain reactions below 0°C to suppress side reactions.
- Catalytic Systems : Use Pd/Cu catalysts for C-O bond formation (analogous to ’s peptide coupling steps).
- Protecting Groups : Boc-protected intermediates (e.g., ’s Boc-pyrrolidine derivatives) enhance regioselectivity.
Q. Q4: What are the challenges in crystallizing this compound derivatives, and how are they addressed?
Methodological Answer: Crystallization issues arise from the compound’s conformational flexibility. Solutions include:
- Co-crystallization : Use chiral counterions (e.g., tartaric acid) to stabilize crystalline lattices.
- Solvent Screening : High-polarity solvents like DMSO/water mixtures promote nucleation (as in ’s crystalline piperazine derivatives).
- X-ray Diffraction : Confirms absolute configuration (e.g., ’s patent uses crystallography for structural validation).
Pharmacological and Mechanistic Studies
Q. Q5: How can this compound be functionalized for structure-activity relationship (SAR) studies?
Methodological Answer:
- N-Functionalization : Introduce amides or sulfonamides at the pyrrolidine nitrogen (e.g., ’s sulfonyl chloride derivatization).
- Ring Modifications : Install substituents at C-2 or C-4 positions via cross-coupling (e.g., ’s aryl-pyrrolidone synthesis).
- Pharmacophore Tagging : Attach fluorophores (e.g., dansyl chloride) for binding assays.
Q. Q6: What computational tools are recommended for predicting the bioactivity of this compound derivatives?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina with protein targets (e.g., kinases in ).
- QSAR Modeling : Train models on PubChem bioactivity data (e.g., ’s IUPAC parameters).
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic effects of the CF₃O group.
Data Contradictions and Reproducibility
Q. Q7: How should researchers address discrepancies in reported synthetic yields for similar pyrrolidine derivatives?
Methodological Answer:
Q. Q8: Why might HPLC retention times vary for this compound across studies?
Methodological Answer: Variations arise from:
- Column Chemistry : Chiralcel OD-H vs. AD-H columns resolve enantiomers differently.
- Mobile Phase : Adjusting buffer pH or acetonitrile/water ratios alters elution profiles (e.g., uses SQD-FA05 columns with 0.88-minute retention).
- Sample Preparation : Residual salts or solvents may shift peaks; always include internal standards.
Emerging Applications
Q. Q9: What novel therapeutic applications are being explored for this compound derivatives?
Methodological Answer:
- CNS Drugs : ’s crystalline piperazine-carboxylate derivatives target neurological disorders.
- Kinase Inhibitors : ’s pyrazolo-pyrimidine derivatives demonstrate anti-cancer activity.
- Antivirals : Trifluoromethoxy groups enhance metabolic stability in protease inhibitors (analogous to ’s peptide analogs).
Q. Q10: What are the key methodological challenges in scaling up this compound synthesis for preclinical studies?
Methodological Answer:
- Purification : Transition from flash chromatography to preparative HPLC ().
- Cost-Efficiency : Replace expensive catalysts (e.g., Pd) with organocatalytic systems.
- Safety : Mitigate HF byproducts via scavengers (e.g., CaCO₃) during trifluoromethoxylation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
